Ethyl 2-(carbamoylsulfamoyl)benzoate
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Overview
Description
Ethyl 2-(carbamoylsulfamoyl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a benzoate group, which is a derivative of benzoic acid, and a carbamoylsulfamoyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(carbamoylsulfamoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the final product in a pure form .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl 2-(hydroxymethyl)benzoate.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-(carbamoylsulfamoyl)benzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(carbamoylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the carbamoylsulfamoyl group.
Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.
Ethyl 2-(hydroxymethyl)benzoate: A reduction product of ethyl 2-(carbamoylsulfamoyl)benzoate.
Uniqueness: this compound is unique due to the presence of the carbamoylsulfamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
95473-35-1 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
ethyl 2-(carbamoylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O5S/c1-2-17-9(13)7-5-3-4-6-8(7)18(15,16)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |
InChI Key |
PARSZYDXLXVEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
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